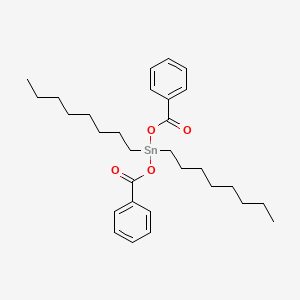
Bis(benzoyloxy)(dioctyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzoyloxy)(dioctyl)stannane is an organotin compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of tin (Sn) atoms bonded to organic groups, making it a valuable catalyst and stabilizer in numerous chemical reactions.
Métodos De Preparación
The synthesis of bis(benzoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Bis(benzoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The benzoyloxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of dioctyltin hydroxide and benzoic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(benzoyloxy)(dioctyl)stannane has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as esterification, transesterification, and polymerization. Its ability to stabilize reactive intermediates makes it valuable in complex synthetic pathways.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown promise.
Industry: this compound is used in the production of plastics, coatings, and adhesives, where it acts as a stabilizer and catalyst to improve the properties of the final products.
Mecanismo De Acción
The mechanism of action of bis(benzoyloxy)(dioctyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. It can also interact with cellular membranes, affecting membrane fluidity and permeability. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
Comparación Con Compuestos Similares
Bis(benzoyloxy)(dioctyl)stannane can be compared with other organotin compounds, such as dioctyltin dilaurate and dioctyltin bis(coco acyloxy) derivatives. These compounds share similar structural features and applications but differ in their specific functional groups and reactivity. For example:
Dioctyltin dilaurate: Used as a catalyst in polyurethane production and silicone curing, known for its lower toxicity and versatility.
Dioctyltin bis(coco acyloxy) derivatives: Used in similar applications but with different fatty acid moieties, affecting their solubility and reactivity.
The uniqueness of this compound lies in its specific benzoyloxy groups, which confer distinct reactivity and stability properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
23519-66-6 |
|---|---|
Fórmula molecular |
C30H44O4Sn |
Peso molecular |
587.4 g/mol |
Nombre IUPAC |
[benzoyloxy(dioctyl)stannyl] benzoate |
InChI |
InChI=1S/2C8H17.2C7H6O2.Sn/c2*1-3-5-7-8-6-4-2;2*8-7(9)6-4-2-1-3-5-6;/h2*1,3-8H2,2H3;2*1-5H,(H,8,9);/q;;;;+2/p-2 |
Clave InChI |
UFYYBMYIZKRDCG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















